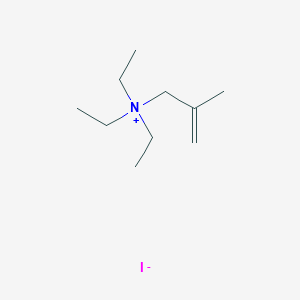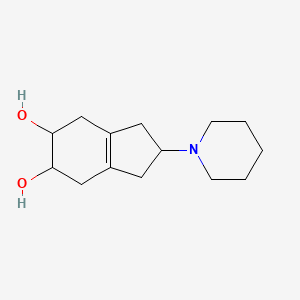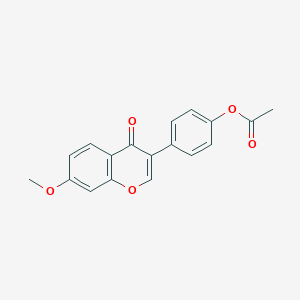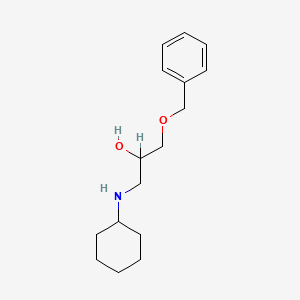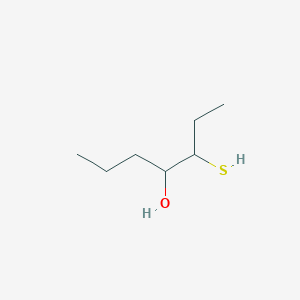
3,6-Dimethyl-2-(1-phenylethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-2-(1-phenylethenyl)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its structural complexity, featuring a phenolic hydroxyl group, two methyl groups, and a phenylethenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(1-phenylethenyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-2-(1-phenylethenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-2-(1-phenylethenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylethenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can modulate signaling pathways and biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Lacks the phenylethenyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-(1-phenylethenyl)phenol: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3,6-Dimethyl-2-(1-phenylethenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenylethenyl groups on the phenolic ring allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62594-95-0 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3,6-dimethyl-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C16H16O/c1-11-9-10-12(2)16(17)15(11)13(3)14-7-5-4-6-8-14/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
PJCDZNSEHZKFRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)O)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


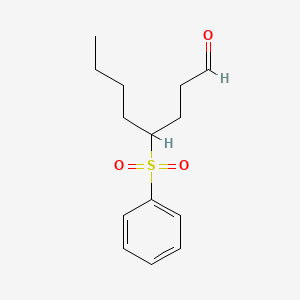

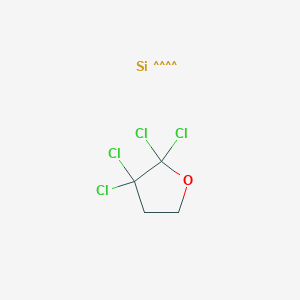
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)

